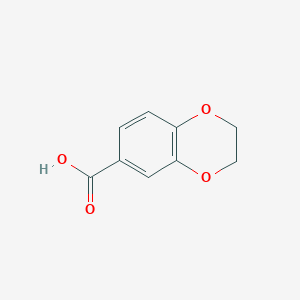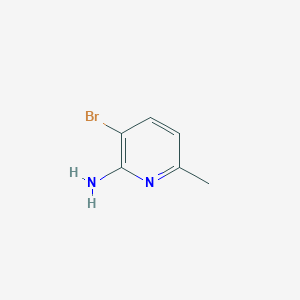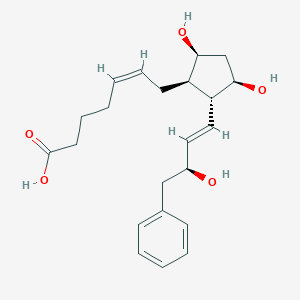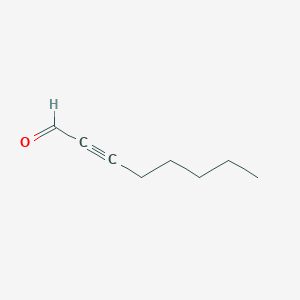![molecular formula C7H12O3 B160408 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone CAS No. 130973-44-3](/img/structure/B160408.png)
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone, also known as (S)-HPTE, is a chiral epoxide that has been widely used in chemical synthesis and biological research. This compound has a unique structure that makes it a valuable tool for studying various biological processes and mechanisms of action.
Wirkmechanismus
The mechanism of action of (S)-HPTE involves the formation of a covalent bond between the epoxide group and the active site of the target enzyme. This covalent bond prevents the enzyme from carrying out its normal function, leading to inhibition of its activity. The exact mechanism of inhibition varies depending on the specific enzyme being targeted.
Biochemische Und Physiologische Effekte
(S)-HPTE has been shown to have a variety of biochemical and physiological effects, depending on the specific target enzyme. For example, inhibition of cytochrome P450 enzymes can lead to altered drug metabolism and toxicity. Inhibition of other enzymes, such as cyclooxygenase-2 (COX-2), can lead to anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-HPTE in lab experiments is its potency and specificity. (S)-HPTE has been shown to be a highly potent inhibitor of several enzymes, making it a valuable tool for studying their mechanism of action. However, one limitation of (S)-HPTE is its potential toxicity, as it can form reactive metabolites that can damage cells and tissues.
Zukünftige Richtungen
There are several future directions for research involving (S)-HPTE. One area of interest is the development of more potent and selective inhibitors of specific enzymes, such as cytochrome P450 enzymes. Another area of interest is the use of (S)-HPTE as a tool for studying the role of specific enzymes in disease states, such as cancer and inflammation. Additionally, the potential toxicity of (S)-HPTE warrants further investigation, particularly in terms of its impact on human health and the environment.
Conclusion:
In conclusion, (S)-HPTE is a valuable tool for studying various biological processes and mechanisms of action. Its potency and specificity make it a valuable tool for studying enzyme inhibition, but its potential toxicity should be taken into consideration when using it in lab experiments. Further research is needed to fully understand the biochemical and physiological effects of (S)-HPTE and its potential applications in disease states.
Synthesemethoden
(S)-HPTE can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of a chiral intermediate, which is then converted into (S)-HPTE through a ring-opening reaction. The overall yield of this synthesis is moderate, but the purity of the final product is high.
Wissenschaftliche Forschungsanwendungen
(S)-HPTE has been widely used in scientific research as a tool for studying various biological processes. One of the main applications of (S)-HPTE is in the study of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics. (S)-HPTE has been shown to be a potent inhibitor of several cytochrome P450 enzymes, making it a valuable tool for studying their mechanism of action.
Eigenschaften
CAS-Nummer |
130973-44-3 |
|---|---|
Produktname |
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
1-[(2S)-2-[(1R)-1-hydroxypropyl]oxiran-2-yl]ethanone |
InChI |
InChI=1S/C7H12O3/c1-3-6(9)7(4-10-7)5(2)8/h6,9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
FTOFEGLMFZPMJJ-RNFRBKRXSA-N |
Isomerische SMILES |
CC[C@H]([C@@]1(CO1)C(=O)C)O |
SMILES |
CCC(C1(CO1)C(=O)C)O |
Kanonische SMILES |
CCC(C1(CO1)C(=O)C)O |
Synonyme |
Ethanone, 1-[2-(1-hydroxypropyl)oxiranyl]-, (R*,S*)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



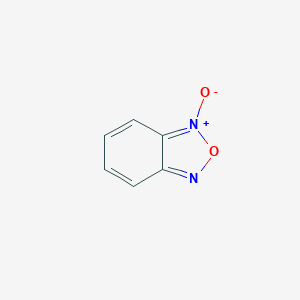
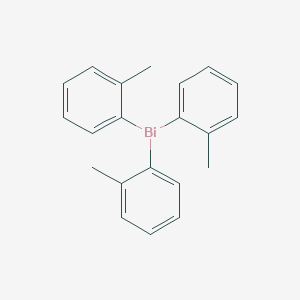
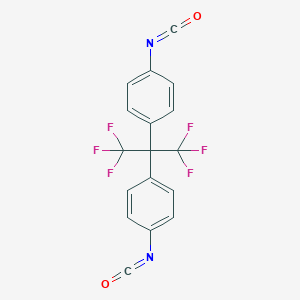
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B160331.png)
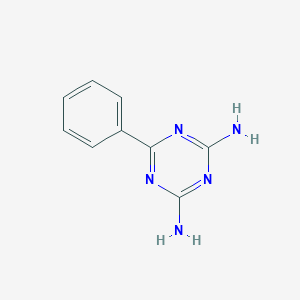
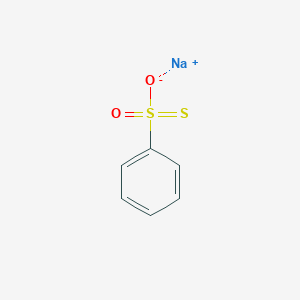
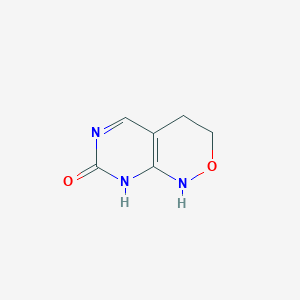
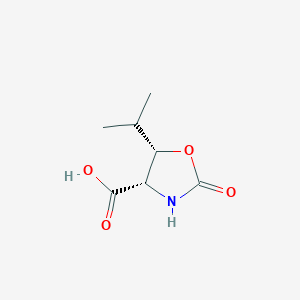
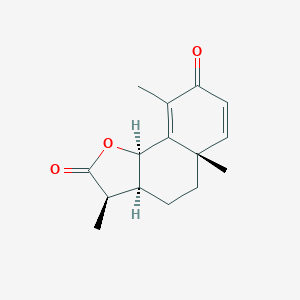
![1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine](/img/structure/B160340.png)
